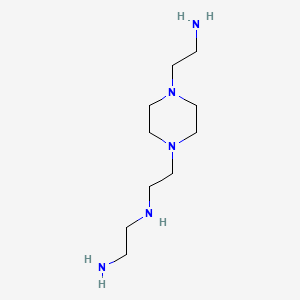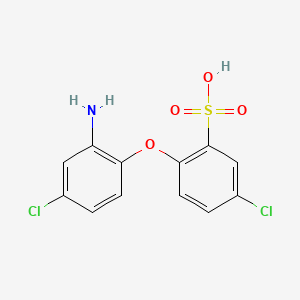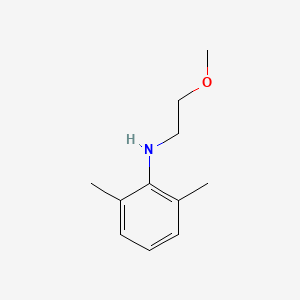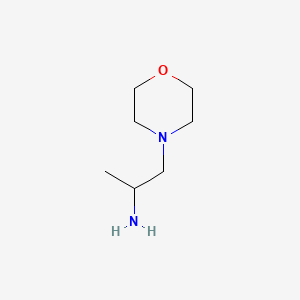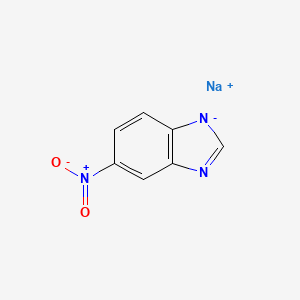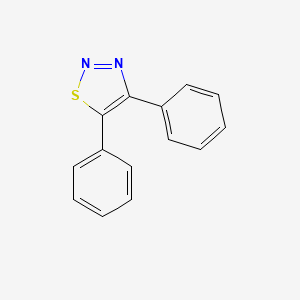
4,5-Difenil-1,2,3-tiadiazol
Descripción general
Descripción
4,5-Diphenyl-1,2,3-thiadiazole has diverse applications in medicine and agriculture, including acting as a bactericide, fungicide, and antiviral agent . It has been shown to selectively inhibit the CYP450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM, but not CYP2E1 .
Molecular Structure Analysis
The molecular formula of 4,5-Diphenyl-1,2,3-thiadiazole is C14H10N2S1 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 4,5-Diphenyl-1,2,3-thiadiazole are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been synthesized using various reactions .Physical And Chemical Properties Analysis
4,5-Diphenyl-1,2,3-thiadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 361.2±45.0 °C at 760 mmHg, and a flash point of 161.9±19.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Relevant Papers The relevant papers on 4,5-Diphenyl-1,2,3-thiadiazole include studies on its applications in medicine and agriculture , synthesis of related compounds , and physical and chemical properties .
Aplicaciones Científicas De Investigación
Aplicaciones Medicinales
4,5-Difenil-1,2,3-tiadiazol se ha identificado como que tiene varias aplicaciones medicinales. Actúa como un inhibidor para ciertas enzimas CYP450, específicamente CYP2B4 y CYP1A2, que están involucradas en el metabolismo de los fármacos. Esta propiedad lo convierte en un posible candidato para el desarrollo de nuevos fármacos que requieren una focalización enzimática específica .
Aplicaciones Agrícolas
En agricultura, this compound sirve como bactericida y fungicida. Su capacidad de actuar contra varios patógenos bacterianos y fúngicos puede ayudar a proteger los cultivos y mejorar el rendimiento .
Propiedades Antivirales
Este compuesto también exhibe propiedades antivirales. Si bien los mecanismos específicos no se detallan en los resultados de la búsqueda, su capacidad para combatir infecciones virales podría hacerlo valioso en el desarrollo de nuevos tratamientos antivirales .
Actividad Antimicrobiana
La investigación ha demostrado que los derivados del tiadiazol tienen una actividad potencial contra las bacterias Gram-positivas. Esto sugiere que this compound podría usarse como un precursor para crear nuevos compuestos con actividad antimicrobiana contra bacterias patógenas u oportunistas .
Investigación del Cáncer
Los derivados del tiadiazol se han estudiado por sus propiedades anticancerígenas. Se ha encontrado que algunos derivados bloquean la actividad de la proteína de choque térmico 90 (Hsp90), que está involucrada en el plegamiento de varias oncoproteínas. La inhibición de Hsp90 puede conducir a la degradación de estas proteínas y puede contribuir a las estrategias de tratamiento del cáncer .
Mecanismo De Acción
Target of Action
The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
4,5-Diphenyl-1,2,3-thiadiazole interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .
Biochemical Pathways
The inhibition of CYP450 enzymes by 4,5-Diphenyl-1,2,3-thiadiazole affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .
Pharmacokinetics
Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of 4,5-Diphenyl-1,2,3-thiadiazole.
Result of Action
The molecular and cellular effects of 4,5-Diphenyl-1,2,3-thiadiazole’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .
Action Environment
The action, efficacy, and stability of 4,5-Diphenyl-1,2,3-thiadiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 4,5-Diphenyl-1,2,3-thiadiazole, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of 4,5-Diphenyl-1,2,3-thiadiazole .
Propiedades
IUPAC Name |
4,5-diphenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGVWLHVMVQIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277482 | |
| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5393-99-7 | |
| Record name | 4,2,3-thiadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?
A1: Upon exposure to UV light (λex = 266 nm), 4,5-Diphenyl-1,2,3-thiadiazole undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)
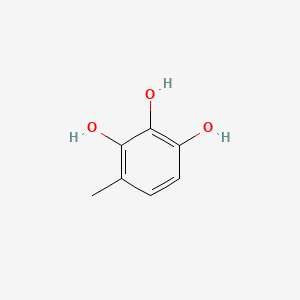



![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
